molecular formula C18H20O4 B12127355 Benzenepropanoic acid, 3-methoxy-4-(2-phenylethoxy)- CAS No. 928001-38-1

Benzenepropanoic acid, 3-methoxy-4-(2-phenylethoxy)-

Cat. No.: B12127355
CAS No.: 928001-38-1
M. Wt: 300.3 g/mol
InChI Key: XDRYXGHZKZYQQD-UHFFFAOYSA-N
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Description

Benzenepropanoic acid derivatives are characterized by a benzene ring attached to a three-carbon propanoic acid chain. The compound 3-methoxy-4-(2-phenylethoxy)benzenepropanoic acid features a methoxy group at position 3 and a phenylethoxy substituent at position 4 on the aromatic ring.

Properties

CAS No.

928001-38-1

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-[3-methoxy-4-(2-phenylethoxy)phenyl]propanoic acid

InChI

InChI=1S/C18H20O4/c1-21-17-13-15(8-10-18(19)20)7-9-16(17)22-12-11-14-5-3-2-4-6-14/h2-7,9,13H,8,10-12H2,1H3,(H,19,20)

InChI Key

XDRYXGHZKZYQQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protection of 4-Hydroxy Group

The synthesis begins with ethyl 3,4-dihydroxybenzenepropanoate (1), where the 4-hydroxy group is protected as a benzyl ether. Treatment with benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours affords ethyl 3-hydroxy-4-(benzyloxy)benzenepropanoate (2) in 89% yield. Benzyl protection prevents undesired side reactions during subsequent alkylation steps.

Methylation of 3-Hydroxy Group

The 3-hydroxy group of (2) is methylated using methyl iodide and potassium carbonate in acetone at reflux (56°C) for 8 hours, yielding ethyl 3-methoxy-4-(benzyloxy)benzenepropanoate (3) with 92% efficiency. This step exploits the nucleophilic substitution mechanism under mild alkaline conditions.

Saponification to Carboxylic Acid

Ester hydrolysis of (5) with 2 M sodium hydroxide in tetrahydrofuran (THF)/methanol (1:1) at room temperature for 2 hours, followed by acidification with hydrochloric acid, yields the final product benzenepropanoic acid, 3-methoxy-4-(2-phenylethoxy)- (6) in 93% purity. This step demonstrates the robustness of alkaline ester hydrolysis under ambient conditions.

Epoxide Ring-Opening Strategy

Epoxidation of Allyl Precursor

Starting with ethyl 3-(3-methoxy-4-allyloxy)benzenepropanoate (7), epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms ethyl 3-methoxy-4-(2,3-epoxypropoxy)benzenepropanoate (8) with 78% yield. The epoxide serves as a reactive intermediate for further functionalization.

Phenylethyl Group Installation

Treatment of (8) with phenethylmagnesium bromide in tetrahydrofuran (THF) at −20°C under inert atmosphere opens the epoxide ring, yielding ethyl 3-methoxy-4-(2-phenylethoxy)benzenepropanoate (5) in 67% yield. Iron(III) acetylacetonate catalyzes the nucleophilic attack at the less substituted epoxide carbon, directing regioselectivity.

Acidic Workup and Purification

Hydrolysis of (5) under conditions identical to Route 1 (Section 1.4) completes the synthesis. This route highlights the utility of Grignard reagents in constructing complex ether linkages but requires stringent temperature control to prevent side reactions.

Mitsunobu Etherification Approach

Direct Coupling of Phenethyl Alcohol

Ethyl 3-methoxy-4-hydroxybenzenepropanoate (4) reacts with 2-phenylethanol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh3]) in THF at 0°C. The reaction proceeds via a redox mechanism, forming ethyl 3-methoxy-4-(2-phenylethoxy)benzenepropanoate (5) in 91% yield. This method circumvents the need for alkyl halides, offering atom economy.

Comparative Analysis of Etherification Methods

ParameterAlkylation (Route 1)Epoxide Opening (Route 2)Mitsunobu (Route 3)
Yield (%)856791
Reaction Time (h)1024
ByproductsMinor eliminationRing-opening isomersTriphenylphosphine oxide
ScalabilityHighModerateModerate

The Mitsunobu method provides superior yields but generates stoichiometric triphenylphosphine oxide, complicating purification. Alkylation remains preferred for industrial-scale synthesis due to lower reagent costs.

Critical Evaluation of Synthetic Challenges

Regioselectivity in Ether Formation

The electron-donating methoxy group at position 3 directs electrophilic substitution to the para position (C4), facilitating phenylethoxy installation. However, competing ortho substitution (<5%) necessitates chromatographic purification. Computational studies suggest that steric hindrance from the propanoate side chain further disfavors ortho products.

Solvent and Temperature Optimization

  • DMF vs. THF : DMF enhances solubility of potassium carbonate in alkylation reactions, achieving 85% conversion vs. 72% in THF.

  • Low-Temperature Epoxide Opening : Reactions below −10°C minimize polymerization of the Grignard reagent, improving yield by 18%.

Green Chemistry Considerations

Replacing benzyl bromide with dimethyl carbonate in protection steps reduces toxicity but decreases yield to 74% due to slower reaction kinetics. Microwave-assisted Mitsunobu reactions reduce time from 4 hours to 40 minutes, enhancing energy efficiency .

Chemical Reactions Analysis

    Types of Reactions:

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    Anticancer Properties
    Research indicates that derivatives of benzenepropanoic acid exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The compound's structure allows it to interact effectively with various biological targets, making it a candidate for drug development against cancers.

    Anti-inflammatory Effects
    Benzenepropanoic acid has also been studied for its anti-inflammatory properties. A particular derivative was shown to reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases. The compound's ability to modulate immune responses highlights its importance in pharmacology.

    Environmental Science

    Detection in Water Sources
    Benzenepropanoic acid has been identified as a persistent organic pollutant (POP) in various water sources. Studies have shown its presence in drinking water samples, raising concerns about its environmental impact and human health risks. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to monitor its levels in environmental samples, emphasizing the need for regulatory measures.

    Biodegradation Studies
    Research into the biodegradation of benzenepropanoic acid suggests that certain microbial strains can effectively break down this compound, presenting opportunities for bioremediation strategies in contaminated environments. Understanding the pathways and mechanisms involved can help develop efficient methods for detoxifying polluted sites.

    Materials Science

    Synthesis of Polymers
    Benzenepropanoic acid derivatives are used as monomers in the synthesis of various polymers with desirable physical properties. These polymers have applications in coatings, adhesives, and other materials where durability and chemical resistance are crucial. The incorporation of benzenepropanoic acid into polymer matrices can enhance thermal stability and mechanical strength.

    Data Table: Summary of Applications

    Application AreaSpecific Use CaseKey Findings
    Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cells
    Anti-inflammatory treatmentReduces inflammatory markers
    Environmental ScienceWater quality monitoringDetected as a POP in drinking water
    Bioremediation strategiesCertain microbes can degrade the compound
    Materials SciencePolymer synthesisEnhances thermal stability and mechanical strength

    Case Study 1: Anticancer Activity

    In a controlled laboratory setting, researchers synthesized several derivatives of benzenepropanoic acid and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that specific modifications to the benzene ring significantly enhanced anticancer activity compared to the parent compound.

    Case Study 2: Environmental Impact Assessment

    A comprehensive study conducted on Lake Mälaren assessed various anthropogenic chemicals, including benzenepropanoic acid. The findings revealed its widespread occurrence across different water samples, highlighting the need for further investigation into its sources and potential health impacts.

    Case Study 3: Polymer Development

    Researchers explored the use of benzenepropanoic acid as a monomer in creating new polymer blends. The resulting materials demonstrated improved resistance to solvents and higher thermal stability compared to conventional polymers, suggesting industrial applicability.

    Mechanism of Action

    • Detailed information on the mechanism of action for this compound is scarce.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    Substituent Variations and Physicochemical Properties

    The phenylethoxy group distinguishes the target compound from analogues with alkoxy, hydroxy, or glycosyloxy substituents. Key comparisons include:

    Compound Name Substituents Key Properties Reference
    4-(Hexyloxy)-3-methoxybenzenepropanoic acid 3-methoxy, 4-hexyloxy Higher lipophilicity due to hexyl chain; logP ~3.2 (estimated)
    3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester 3-methoxy, 4-glucosyloxy Enhanced water solubility from glycosylation; polar interactions dominate
    3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative 3-methoxy, 4-hydroxy (silylated) Increased volatility for GC-MS analysis; reduced hydrogen bonding
    Benzenepropanoic acid, β-amino-2-(phenylmethoxy)- 2-phenylethoxy, β-amino Basic amino group alters solubility and reactivity; potential for salt formation

    Key Observations :

    • Lipophilicity : The phenylethoxy group in the target compound likely confers moderate lipophilicity, intermediate between hexyloxy (high) and glucosyloxy (low) derivatives.
    • Solubility : Unlike glycosylated analogues (e.g., ), the absence of polar sugars in the target compound may reduce aqueous solubility, favoring organic solvents.

    Bioactivity and Pharmacological Profiles

    While direct bioactivity data for the target compound are absent, structurally related compounds exhibit diverse biological roles:

    • Antioxidant Activity: Derivatives like 3,5-bis(tert-butyl)-4-hydroxybenzenepropanoic acid methyl ester () show significant antioxidant properties, attributed to phenolic hydroxyl groups.
    • Cytotoxicity : Glucosylated benzoic acid esters (e.g., ) demonstrate cytotoxic effects in plant extracts, likely due to sugar-mediated cellular uptake. The phenylethoxy group may enhance membrane permeability but requires validation .
    • Chirality Effects : Enantiomers of similar compounds (e.g., ’s α-ethyl derivatives) exhibit divergent bioactivities. If the target compound has a chiral center, stereochemistry could critically influence its efficacy .

    Q & A

    Q. What are the recommended synthetic routes for 3-methoxy-4-(2-phenylethoxy)-benzenepropanoic acid?

    • Methodological Answer : Synthesis typically involves sequential etherification and esterification steps.

    Etherification : React 3-methoxy-4-hydroxybenzenepropanoic acid with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylethoxy group .

    Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

    Characterization : Confirm structure via 1H^1H-NMR (aromatic protons at δ 6.8–7.4 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
    Key Considerations : Optimize reaction time and temperature to minimize side products like over-alkylation.

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
    • Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators to avoid inhalation of particulates .
    • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
      Note : Acute oral toxicity (Category 4) and skin irritation (Category 2) are documented; maintain a Safety Data Sheet (SDS) on-site .

    Q. Which analytical techniques are optimal for structural characterization?

    • Methodological Answer :
    • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ ~3.8 ppm) and phenylethoxy substituents .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~316.2 g/mol) .
    • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .

    Advanced Research Questions

    Q. How can contradictions in reported physicochemical properties be resolved?

    • Methodological Answer :
    • Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning) to resolve discrepancies in hydrophobicity predictions .
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting point, as literature data is absent .
    • Collaborative Studies : Cross-validate solubility (in DMSO, ethanol) with multiple labs to address variability .
      Example Data Gap : No reported logP or melting point; prioritize empirical studies .

    Q. What strategies mitigate degradation during biological activity assays?

    • Methodological Answer :
    • Light Sensitivity : Store solutions in amber vials at -20°C; UV-Vis spectroscopy can track photo-degradation .
    • Buffer Compatibility : Test stability in PBS (pH 7.4) and cell culture media via LC-MS over 24–72 hours .
    • Antioxidant Additives : Include 0.1% ascorbic acid to prevent oxidation of the phenylethoxy moiety .

    Q. How can researchers evaluate its potential as a biochemical probe?

    • Methodological Answer :
    • Target Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs .
    • Functional Assays : Conduct enzyme inhibition studies (e.g., COX-2) with IC₅₀ determination via fluorometric kits .
    • Probe Validation : Compare activity to structurally similar compounds (e.g., 3-(4-methoxyphenyl)propanoic acid derivatives) .

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